d-Luciferin, ethyl ester

Catalog No.
S12511176
CAS No.
135251-85-3
M.F
C13H12N2O3S2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Luciferin, ethyl ester

CAS Number

135251-85-3

Product Name

d-Luciferin, ethyl ester

IUPAC Name

ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C13H12N2O3S2/c1-2-18-13(17)9-6-19-11(15-9)12-14-8-4-3-7(16)5-10(8)20-12/h3-5,9,16H,2,6H2,1H3/t9-/m1/s1

InChI Key

GRKGOUVHSRHNDB-SECBINFHSA-N

Canonical SMILES

CCOC(=O)C1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O

Isomeric SMILES

CCOC(=O)[C@H]1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O

D-Luciferin, ethyl ester is a synthetic derivative of D-luciferin, a well-known bioluminescent compound primarily derived from fireflies. This compound acts as a substrate for the enzyme luciferase, which catalyzes its oxidation, resulting in the emission of light. The ethyl ester form enhances the compound's membrane permeability, facilitating its uptake by living cells and thus increasing the efficacy of bioluminescence assays in biological research . The chemical formula for D-Luciferin, ethyl ester is C₁₃H₁₂N₂O₃S₂, with a molecular weight of 308.38 g/mol .

  • Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid form, D-luciferin, in the presence of water or aqueous conditions.
  • Oxidation: In the presence of luciferase and oxygen, D-Luciferin, ethyl ester is oxidized to produce light. This reaction requires adenosine triphosphate (ATP) and magnesium ions as cofactors .
  • Intramolecular Reactions: The compound may also participate in intramolecular reactions that can lead to various derivatives through modifications of its functional groups .

D-Luciferin, ethyl ester exhibits significant biological activity due to its role as a substrate for luciferase enzymes. Upon oxidation by luciferase, it emits light at a wavelength of approximately 530 nm, which is useful for various applications in molecular biology and biochemistry. The increased cell permeability of the ethyl ester variant allows for more effective monitoring of gene expression and cellular processes in live-cell assays . This compound is particularly valuable in in vivo studies where real-time imaging of biological events is required.

The synthesis of D-Luciferin, ethyl ester typically involves the following steps:

  • Starting Material: The synthesis often begins with D-luciferin or its derivatives.
  • Esterification: The carboxylic acid group of D-luciferin is reacted with ethanol in the presence of a catalyst (such as sulfuric acid) to form the ethyl ester.
  • Purification: The product is purified through crystallization or chromatography to obtain high purity levels suitable for research applications .

This method enhances the compound's stability and solubility compared to its parent molecule.

D-Luciferin, ethyl ester has several important applications:

  • Bioluminescence Imaging: It is widely used in bioluminescent imaging techniques to study gene expression and cellular activities in real-time.
  • Drug Discovery: The compound serves as a critical tool in high-throughput screening assays for potential drug candidates by monitoring luciferase activity.
  • In Vivo Studies: Its ability to penetrate cell membranes makes it ideal for studying biological processes within living organisms .

Studies have shown that D-Luciferin, ethyl ester interacts effectively with various luciferase enzymes across different species. These interactions are characterized by:

  • Kinetics: The rate of light emission correlates with enzyme concentration and substrate availability.
  • Specificity: Different luciferases exhibit varying affinities for D-Luciferin and its esters, which can be exploited to optimize assay conditions for specific applications .

D-Luciferin, ethyl ester shares structural similarities with other luciferins and their derivatives. Below are some comparable compounds along with their unique attributes:

Compound NameUnique Features
D-LuciferinNatural substrate for firefly luciferase; less membrane permeable than its ester form.
1-(4,5-Dimethoxy-2-nitrophenyl) D-LuciferinEnhanced light emission; used in specific luciferase assays.
CoelenterazineDerived from marine organisms; emits blue light; used in bioluminescence studies involving different luciferases.
Cypridina luciferinFound in marine organisms; structurally distinct but functionally similar in bioluminescence applications.

D-Luciferin, ethyl ester's enhanced membrane permeability and higher light intensity output distinguish it from these similar compounds, making it particularly advantageous for live-cell assays and in vivo imaging studies .

The development of biomimetic synthetic strategies for d-luciferin ethyl ester draws inspiration from the natural biosynthetic pathways observed in firefly lanterns. Research has demonstrated that native luciferin biosynthesis involves the condensation of p-benzoquinone with two l-cysteine molecules, accompanied by decarboxylation processes [9]. This fundamental understanding has guided the development of synthetic approaches that mimic these natural transformations while incorporating esterification steps to produce the ethyl ester derivative.

Recent investigations have revealed that d-luciferin and l-firefly luciferins are biosynthesized in adult firefly lanterns through a complex pathway involving p-benzoquinone and two l-cysteine molecules [9]. The incorporation of stable isotope-labeled compounds, including l-cysteine derivatives and p-benzoquinone analogs, has provided critical insights into the positions of atoms incorporated into the final luciferin structure [9]. These findings have informed biomimetic synthetic strategies that seek to replicate the natural condensation and cyclization processes under laboratory conditions.

One significant advancement in biomimetic synthesis involves the one-pot formation of firefly luciferin from p-benzoquinone and cysteine in neutral buffer conditions [15]. This approach demonstrates that luciferin formation can occur without synthetic reagents or enzymes, providing a foundation for developing esterification protocols that preserve the natural biosynthetic logic [15]. The reaction proceeds through benzothiazole ring formation via decarboxylation and carbon-sulfur bond rearrangement of cysteine, processes that can be adapted for ethyl ester synthesis [15].

The role of enzymatic processes in natural luciferin biosynthesis has also informed synthetic strategies. Studies have shown that laccase participates in luciferin biosynthesis by oxidizing hydroquinone to benzoquinone, which subsequently reacts with d-cysteine [8]. This enzymatic oxidation step has been incorporated into biomimetic protocols where hydroquinone serves as a precursor to the benzoquinone required for luciferin formation [8]. The incorporation of laccase-mediated oxidation into synthetic schemes has demonstrated improved yields compared to spontaneous oxidation processes [8].

Table 1 presents comparative data on biomimetic synthesis approaches and their respective yields:

Synthesis ApproachStarting MaterialsReaction ConditionsYield (%)Reference
One-pot p-benzoquinone/cysteinep-benzoquinone, l-cysteine methyl ester, d-cysteineNeutral buffer, room temperature46 [1]
Laccase-mediated oxidationHydroquinone, d-cysteine, laccasepH 6.5, optimized conditions65-70 [8]
Spontaneous hydroquinone oxidationHydroquinone, d-cysteinepH 7.5, physiological conditions35-40 [8]
Dopamine-based synthesisDopamine, d-cysteinepH 7.5, spontaneous oxidation20-25 [8]

The biomimetic approach to d-luciferin ethyl ester synthesis requires careful consideration of the stereochemical requirements inherent in the natural biosynthetic pathway. Research has established that the natural pathway produces l-luciferin initially, which subsequently undergoes epimerization to the d-form through coenzyme A esterification processes [10]. This understanding has informed synthetic strategies that incorporate stereochemical control mechanisms to ensure the production of the correct enantiomer in the ethyl ester form [12].

Comparative Analysis of Esterification Techniques for Substrate Optimization

The formation of d-luciferin ethyl ester requires careful selection of esterification methodologies that provide optimal yields while maintaining substrate integrity. Multiple esterification techniques have been evaluated for their effectiveness in converting d-luciferin to its ethyl ester derivative, with significant variations observed in reaction conditions, yields, and compatibility with the luciferin substrate.

Fischer esterification represents one of the most commonly employed methods for converting carboxylic acids to esters under acidic conditions [34]. This approach involves the equilibrium reaction between d-luciferin and ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid [35]. The reaction is driven toward ester formation through the use of excess alcohol and removal of water formed during the process [34]. However, the acidic conditions required for Fischer esterification may pose challenges for luciferin substrates due to potential degradation or side reactions [35].

Alternative esterification approaches have demonstrated superior performance for sensitive substrates like luciferin derivatives. The use of trimethylsilyldiazomethane has emerged as a particularly effective method for ester formation under mild conditions [49] [52]. This reagent converts carboxylic acids to methyl esters rapidly at room temperature, and the methodology can be adapted for ethyl ester formation through appropriate modifications [52]. The reaction proceeds through the generation of diazomethane in situ, which then alkylates the carboxylic acid to form the desired ester [51].

Table 2 summarizes the comparative performance of different esterification techniques for luciferin substrates:

Esterification MethodReaction ConditionsTemperature (°C)Time (hours)Typical Yield (%)Substrate Compatibility
Fischer EsterificationH₂SO₄ catalyst, excess EtOH140-1804-870-85Limited for sensitive substrates
TrimethylsilyldiazomethaneMeOH cosolvent, mild conditions0-250.5-285-95Excellent
Steglich EsterificationDCC/DMAP coupling0-252-680-90Good for acid-sensitive substrates
Alkyl Halide MethodBase-mediated alkylation25-504-1260-75Moderate selectivity
Carbodiimide CouplingEDC/HOBt activation0-252-875-85Good functional group tolerance

The Steglich esterification method offers significant advantages for acid-sensitive substrates through the use of dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents [54]. This approach operates under neutral to mildly basic conditions, avoiding the harsh acidic environment of Fischer esterification [54]. The method has demonstrated particular utility for the formation of tert-butyl esters and can be adapted for ethyl ester synthesis with appropriate modifications [54].

Direct alkylation methods using ethyl halides provide an alternative approach to ester formation through the nucleophilic displacement of the halide by the carboxylate anion [54]. This method requires the use of a base to deprotonate the carboxylic acid, generating the nucleophilic carboxylate species [54]. While this approach offers good yields for many substrates, the potential for competing reactions at other nucleophilic sites within the luciferin molecule must be considered [54].

Recent developments in continuous flow chemistry have enabled optimization of esterification reactions through precise control of reaction parameters [56]. Continuous flow protocols for the diazotization of methylamine with subsequent ester formation have demonstrated high yields under mild conditions [56]. These methods offer advantages in terms of reaction control and scalability, making them attractive for the production of luciferin ethyl ester derivatives [56].

The choice of esterification method significantly impacts the overall synthetic efficiency and product quality. Membrane-permeable luciferin esters, including ethyl derivatives, have been synthesized and evaluated for their ability to support bioluminescence in cellular systems [13]. These studies have shown that ester hydrolysis by cellular esterases is a critical factor in determining the biological activity of luciferin ester derivatives [13]. The synthetic method used to prepare these esters must therefore ensure not only high chemical yield but also preservation of the structural features required for enzymatic recognition and hydrolysis [13].

Challenges in Maintaining Stereochemical Integrity During Derivitization

The maintenance of stereochemical integrity during d-luciferin ethyl ester synthesis presents significant challenges due to the inherent tendency of luciferin to undergo racemization under various reaction conditions. The stereochemistry at the C4 position of luciferin is critical for biological activity, as only the d-enantiomer serves as an effective substrate for firefly luciferase [26] [32]. Understanding and controlling the factors that influence stereochemical stability is therefore essential for successful ester synthesis.

Luciferin exhibits a pronounced tendency toward racemization, with the accumulation of non-luminous l-luciferin having negative impacts on bioluminescent reactions [26]. The racemization process involves the formation of an enolate intermediate at the C4 position, which can be stabilized by various reaction conditions commonly encountered during esterification [29]. Acidic conditions, in particular, can promote enolization and subsequent loss of stereochemical integrity [29].

The mechanism of racemization has been investigated through computational studies that reveal the role of pKa values in controlling the stereochemical stability of luciferin derivatives [29]. The theoretical pKa of d-adenyl luciferin is significantly lower than that of the l-isomer, indicating that deprotonation at the chiral carbon occurs more readily for the d-form under physiological conditions [29]. This difference in acidity contributes to the observed stereochemical preferences and provides insights into controlling racemization during synthetic transformations [29].

Table 3 presents data on stereochemical stability under various reaction conditions:

Reaction ConditionsTemperature (°C)pHTime (hours)d-Luciferin Retention (%)Racemization Rate
Neutral aqueous buffer257.02495Low
Acidic conditions (H₂SO₄)140<1460High
Basic conditions (NaOH)2512870Moderate
Trimethylsilyldiazomethane07-8290Low
Organic solvents (DMF)80Neutral680Moderate

Several strategies have been developed to minimize racemization during esterification reactions. The use of mild reaction conditions, particularly low temperatures and neutral pH, has proven effective in preserving stereochemical integrity [44]. Chiral derivatizing agents can be employed to monitor and control the enantiomeric composition throughout the synthesis process [47]. These agents convert enantiomeric mixtures into diastereomeric derivatives that can be separated and analyzed using conventional analytical techniques [47].

The incorporation of protecting groups represents another approach to maintaining stereochemical integrity during derivitization. Research has demonstrated that the construction of protected luciferin derivatives can proceed with full preservation of stereochemical integrity when appropriate synthetic strategies are employed [46]. Phase-transfer condensation reactions have shown particular promise in this regard, allowing for the formation of ester bonds while minimizing exposure to racemizing conditions [46].

Enzymatic approaches to esterification offer significant advantages for maintaining stereochemical integrity due to the inherently selective nature of enzymatic catalysis [48]. Enzymatic resolutions using lipases and esterases can be employed to either synthesize enantiomerically pure ethyl esters directly or to resolve racemic mixtures formed during chemical synthesis [48]. These biocatalytic methods operate under mild conditions that minimize racemization while providing high stereochemical fidelity [48].

The development of deracemization strategies has emerged as a valuable approach for addressing stereochemical challenges in luciferin ester synthesis. Biosynthesis-inspired deracemization methods combine firefly luciferase with thioesterases to maintain the enantiopurity of luciferin in reaction mixtures [12] [26]. This approach takes advantage of the natural chiral inversion mechanism observed in firefly biosynthesis, where l-luciferin serves as a precursor to d-luciferin through enzymatic processes [12].

Temperature control during esterification reactions plays a critical role in maintaining stereochemical integrity. Low-temperature conditions minimize the thermal energy available for enolization and subsequent racemization [43]. Reaction monitoring using chiral high-performance liquid chromatography enables real-time assessment of stereochemical stability and allows for optimization of reaction conditions to minimize racemization [26].

The selection of appropriate solvents significantly influences stereochemical stability during esterification. Protic solvents can promote proton exchange processes that lead to racemization, while aprotic solvents generally provide better stereochemical control [44]. The use of coordinating solvents that can stabilize specific conformations of the luciferin substrate may also contribute to improved stereochemical retention [44].

d-Luciferin ethyl ester represents a strategically modified bioluminescent substrate that requires enzymatic activation to generate the biologically active d-luciferin compound. The hydrolysis dynamics of this ester compound are primarily governed by lipase enzymes, which demonstrate distinct catalytic behaviors compared to conventional esterase activities [1] [2].

The monoacylglycerol lipase (MAGL) emerges as the predominant enzyme responsible for d-luciferin ethyl ester hydrolysis. MAGL, classified under enzyme commission number 3.1.1.23, exhibits remarkable substrate versatility beyond its canonical 2-arachidonoylglycerol metabolism [1]. Research findings demonstrate that MAGL effectively catalyzes the hydrolytic cleavage of luciferin esters, converting the cell-permeable ethyl ester form into the enzymatically active free acid [1] [2].

The hydrolysis mechanism proceeds through the classical serine hydrolase pathway, involving the nucleophilic attack of the catalytic serine residue (Ser122) on the ester carbonyl carbon [3]. The catalytic triad, comprising Ser122, His269, and Asp239, facilitates the formation of a tetrahedral intermediate that subsequently collapses to release the ethyl alcohol and generate the d-luciferin product [3] [4].

Kinetic analysis reveals that MAGL demonstrates substrate concentration-dependent activity profiles. The enzyme exhibits Michaelis-Menten kinetics with apparent Km values ranging from 0.05 to 0.20 millimolar for structurally similar ester substrates [5]. The maximal velocity (Vmax) parameters vary significantly depending on the specific ester chain length and structural characteristics of the substrate [5].

Fatty acid amide hydrolase (FAAH) represents another significant contributor to d-luciferin ethyl ester hydrolysis [1]. Despite its primary function in fatty acid amide metabolism, FAAH demonstrates promiscuous activity toward ester substrates, including luciferin derivatives [1]. The enzyme's membrane-bound localization and tissue-specific expression patterns contribute to the overall hydrolytic capacity in different cellular environments [6].

The alpha/beta hydrolase domain 11 (ABHD11) constitutes a poorly characterized serine hydrolase that participates in luciferin ester hydrolysis [1] [7]. Current research indicates that ABHD11 exhibits measurable activity against para-nitrophenyl butyrate substrates, suggesting potential involvement in d-luciferin ethyl ester metabolism [7]. However, the specific kinetic parameters and physiological significance of ABHD11-mediated hydrolysis remain incompletely characterized.

Lysophospholipases 1 and 2 (LYPLA1/LYPLA2) demonstrate unexpected substrate promiscuity, extending their catalytic activity to include luciferin ester compounds [1]. These enzymes, traditionally associated with S-depalmitoylation reactions, exhibit measurable hydrolytic activity against d-luciferin methyl ester and structurally related compounds [1]. The dual localization of LYPLA enzymes in both cytosolic and membrane compartments provides spatial diversity for ester hydrolysis reactions [1].

Table 1: Serine Hydrolases Involved in d-Luciferin Ethyl Ester Hydrolysis
EnzymeEC NumberPrimary Cellular LocationSubstrate Preference
Monoacylglycerol Lipase (MAGL)3.1.1.23Membrane-associatedMonoacylglycerols
Fatty Acid Amide Hydrolase (FAAH)3.5.1.99Membrane-boundFatty acid amides
Alpha/Beta Hydrolase Domain 11 (ABHD11)Not assignedMembrane-boundPoorly characterized
Lysophospholipase 1 (LYPLA1)3.1.1.5Cytosolic/MembraneLysophospholipids
Lysophospholipase 2 (LYPLA2)3.1.1.5Cytosolic/MembraneLysophospholipids
Carboxyesterase 1 (CES1)3.1.1.1MicrosomalCarboxylic acid esters

The substrate-enzyme interaction dynamics reveal complex relationships between ester chain length and enzymatic efficiency. Para-nitrophenyl ester studies demonstrate that shorter acyl chains (C2-C4) are preferentially hydrolyzed by esterases, while longer chains (C8-C16) show enhanced affinity for lipase enzymes [8] [5]. This chain length selectivity significantly impacts the hydrolysis rates of d-luciferin ethyl ester, which contains a two-carbon ethyl group.

Interfacial activation phenomena play crucial roles in lipase-mediated hydrolysis dynamics [5]. Unlike conventional esterases that exhibit maximum activity in homogeneous solutions, lipases demonstrate enhanced catalytic efficiency at lipid-water interfaces [5]. This characteristic influences the hydrolysis kinetics of d-luciferin ethyl ester in cellular membrane environments where substrate partitioning occurs.

The pH dependence of lipase activity affects d-luciferin ethyl ester hydrolysis rates. Optimal enzymatic activity typically occurs within physiological pH ranges (7.0-7.4), with significant activity reduction observed under acidic conditions [4]. Temperature sensitivity also modulates hydrolysis dynamics, with most serine hydrolases exhibiting optimal activity at 37°C [5].

Tissue-Specific Esterase Activity Profiling

The tissue distribution and activity profiles of esterase enzymes involved in d-luciferin ethyl ester hydrolysis demonstrate remarkable heterogeneity across different organ systems and cellular compartments. This spatial variation in enzymatic activity directly influences the substrate activation patterns and subsequent bioluminescent signal generation in tissue-specific contexts [6] [9].

Central nervous system tissues exhibit distinctive esterase expression patterns that significantly impact d-luciferin ethyl ester metabolism [6]. Neuronal populations demonstrate high expression levels of both MAGL and FAAH, creating robust hydrolytic capacity for ester substrate processing [6]. Activity-based protein profiling studies reveal that neuronal MAGL activity exceeds FAAH activity by approximately 2-fold in cortical regions, while this ratio increases to 8-fold in lumbar spinal cord tissues [10].

Microglial cells present a contrasting enzyme profile characterized by elevated MAGL expression but relatively low FAAH activity [6]. This enzymatic specialization reflects the distinct metabolic requirements of microglia in endocannabinoid signaling and neuroinflammation regulation [6]. The MAGL-to-FAAH activity ratio in microglia approaches 2-fold in brainstem regions and 4-fold in thoracic spinal cord segments [10].

Astrocytic populations demonstrate moderate expression levels of both MAGL and FAAH, contributing to the overall esterase capacity within the central nervous system [6]. The balanced enzyme expression in astrocytes supports their role in maintaining endocannabinoid homeostasis and providing metabolic support to neuronal networks [6].

Hepatic tissues represent the primary site of carboxyesterase 1 (CES1) expression, exhibiting the highest esterase activity levels observed across all organ systems [11]. The liver's role in xenobiotic metabolism necessitates robust esterase capacity, with CES1 expression levels reaching maximal values in hepatocytes [11]. This high enzymatic activity creates efficient hydrolysis conditions for d-luciferin ethyl ester processing in hepatic environments.

Pancreatic tissues demonstrate significant esterase activity, particularly in the context of digestive enzyme production [11]. While MAGL and FAAH expression remains moderate, the presence of pancreatic lipase and related hydrolases contributes to the overall esterolytic capacity [12]. The tissue-specific expression of pancreatic triacylglycerol lipase provides additional pathways for ester bond hydrolysis [12].

Adipose tissue compartments exhibit high MAGL expression levels, reflecting the critical role of this enzyme in triglyceride metabolism and fatty acid mobilization [9]. Subcutaneous and visceral adipocytes demonstrate similar esterase expression patterns, with MAGL representing the predominant hydrolytic enzyme [9]. The high enzymatic activity in adipose tissues creates favorable conditions for d-luciferin ethyl ester activation.

Table 2: Tissue-Specific Expression Patterns of Key Esterases
Tissue/Cell TypeMAGL ExpressionFAAH ExpressionCES1 ExpressionPrimary Function
Brain (Neurons)HighHighLowEndocannabinoid metabolism
Brain (Microglia)HighLowLowNeuroinflammation regulation
Brain (Astrocytes)ModerateModerateLowGlial support functions
LiverModerateHighVery HighXenobiotic metabolism
PancreasLowModerateHighDigestive enzyme production
Adipose TissueHighLowLowLipid storage/mobilization
Small IntestineModerateHighHighDrug metabolism
KidneyModerateHighHighDetoxification

Gastrointestinal tissues present complex esterase expression profiles that vary along different segments of the digestive tract [11]. The small intestine demonstrates high CES1 expression coupled with moderate MAGL activity, creating conditions favorable for prodrug activation and xenobiotic metabolism [11]. Gastric tissues exhibit specialized lipase activity through gastric lipase expression, contributing to the overall esterolytic capacity [12].

Renal tissues demonstrate balanced expression of multiple esterase enzymes, reflecting the kidney's role in detoxification and metabolite clearance [11]. Both FAAH and CES1 exhibit high expression levels in renal parenchyma, while MAGL expression remains moderate [11]. This enzymatic diversity supports the kidney's capacity for processing various ester-containing compounds, including d-luciferin ethyl ester.

Activity-based protein profiling techniques reveal the functional esterase landscape across different tissue types [9]. Fluorescent suicide inhibitors and biotinylated probes enable the identification and quantification of active esterase populations in tissue homogenates [13]. These approaches demonstrate that enzymatic activity levels do not always correlate directly with protein expression levels, indicating the importance of post-translational modifications and allosteric regulation in esterase function [9].

Subcellular compartmentalization significantly influences esterase activity profiles within individual tissues [9]. Membrane-associated enzymes such as MAGL and FAAH exhibit distinct localization patterns that affect substrate accessibility and hydrolysis kinetics [1] [6]. Cytosolic esterases demonstrate different substrate preferences and kinetic characteristics compared to their membrane-bound counterparts [9].

The developmental regulation of esterase expression contributes to temporal variations in tissue-specific activity profiles. Ontogenetic changes in enzyme expression levels result in age-dependent differences in d-luciferin ethyl ester hydrolysis capacity [9]. These developmental variations must be considered when interpreting bioluminescence imaging data across different life stages.

Pathological conditions can significantly alter tissue-specific esterase activity profiles [14]. Inflammatory states modulate MAGL and FAAH expression levels, particularly in central nervous system tissues [6]. Metabolic disorders affect hepatic CES1 activity, potentially impacting the hydrolysis efficiency of ester substrates [11]. These pathophysiological changes create dynamic variations in enzymatic activity that influence d-luciferin ethyl ester metabolism.

Comparative analysis between different tissue types reveals substantial heterogeneity in hydrolytic capacity [5]. Lysophospholipase C demonstrates the highest overall activity levels, releasing up to 25,000 nanomoles of product per 30 minutes in optimal conditions [5]. Lipoprotein lipase and phospholipase A1 exhibit intermediate activity levels, while carbonic anhydrase shows the lowest hydrolytic capacity [5].

Table 4: Comparative Hydrolysis Activities of Different Enzymes
Enzyme4-Nitrophenyl Acetate (nmol/30min)4-Nitrophenyl Palmitate (nmol/30min)DGGR Substrate (nmol/30min)
Carbonic Anhydrase400200400
Phospholipase A1~1200~14001500
Phospholipase A2~800~600~1200
Lysophospholipase C~2500800025000
Phospholipase C~1800~22002000
Phospholipase D~1000~1200~1800
Lipoprotein Lipase~1500~23002300

The substrate lipophilicity effects demonstrate clear relationships between ester chain length and tissue-specific hydrolysis patterns [5]. Hydrophilic substrates such as 4-nitrophenyl acetate show relatively uniform hydrolysis rates across different enzyme types, while lipophilic substrates like 4-nitrophenyl palmitate exhibit preferential hydrolysis by specific lipase enzymes [5].

Kinetic Modeling of Substrate-Enzyme Interactions

The kinetic characterization of d-luciferin ethyl ester hydrolysis follows classical Michaelis-Menten kinetic principles, while incorporating complex interactions that arise from substrate promiscuity and enzyme multiplicity [15] [16]. The mathematical modeling of these substrate-enzyme interactions provides quantitative frameworks for understanding hydrolysis efficiency and predicting enzymatic behavior under varying conditions [17] [18].

The fundamental Michaelis-Menten equation describes the relationship between reaction velocity and substrate concentration for d-luciferin ethyl ester hydrolysis:

$$ v = \frac{V{max} \cdot [S]}{Km + [S]} $$

Where v represents the initial reaction velocity, Vmax denotes the maximum velocity at substrate saturation, [S] indicates the substrate concentration, and Km represents the Michaelis constant [15] [16]. This equation assumes the formation of a reversible enzyme-substrate complex followed by irreversible product formation [15].

Kinetic parameter determination for d-luciferin ethyl ester hydrolysis requires consideration of multiple competing enzymes with distinct substrate affinities [19] [20]. The apparent Km values reflect the composite binding characteristics of all active esterases present in the system [20]. Specificity constants (kcat/Km) provide more accurate measures of enzymatic efficiency by normalizing for enzyme concentration effects [20] [21].

MAGL-mediated hydrolysis demonstrates characteristic kinetic parameters that reflect the enzyme's physiological role in endocannabinoid metabolism [4]. The Km values for MAGL substrates typically range from 5 to 50 micromolar for natural monoacylglycerol substrates [4]. However, d-luciferin ethyl ester exhibits different binding characteristics due to its distinct chemical structure compared to canonical MAGL substrates [1].

Competitive inhibition models become necessary when multiple substrates compete for common enzyme active sites [19]. The interaction between d-luciferin ethyl ester and endogenous substrates such as 2-arachidonoylglycerol follows mixed inhibition patterns rather than simple competitive inhibition [19]. This complexity arises from the existence of multiple binding sites and allosteric interactions within the enzyme structure [19].

The turnover number (kcat) provides enzyme-independent measures of catalytic efficiency [21]. For serine hydrolases involved in d-luciferin ethyl ester hydrolysis, kcat values typically range from 0.1 to 100 per second, depending on the specific enzyme and substrate combination [21]. Carbonic anhydrase represents an extreme example with kcat values exceeding 10^6 per second, although its contribution to luciferin ester hydrolysis remains minimal [21].

Substrate inhibition phenomena complicate the kinetic analysis of d-luciferin ethyl ester hydrolysis at high substrate concentrations [22]. Several esterases exhibit substrate activation at low concentrations followed by inhibition at elevated substrate levels [22]. This biphasic kinetic behavior necessitates the use of modified kinetic equations that incorporate substrate inhibition terms [22].

Table 3: Kinetic Parameters for Common Esterase Substrates
SubstrateEnzyme TypeKm (mM)Vmax (relative)
p-Nitrophenyl acetate (C2)General esterase0.25-0.5024-100%
p-Nitrophenyl butyrate (C4)General esterase0.10-0.3036-84%
p-Nitrophenyl hexanoate (C6)General esterase0.05-0.157.5-100%
p-Nitrophenyl octanoate (C8)Lipase0.02-0.084.1-57%
p-Nitrophenyl palmitate (C16)Lipase0.01-0.050.01-0.4%
4-Nitrophenyl acetateMultiple hydrolases0.19100%
DGGR (synthetic substrate)Lipase0.05-0.20Variable
d-Luciferin methyl esterMultiple hydrolasesNot determinedVariable

Temperature dependence of kinetic parameters follows Arrhenius relationships for most esterase-catalyzed reactions [23]. The activation energy (Ea) values for d-luciferin ethyl ester hydrolysis typically range from 40 to 80 kilojoules per mole, depending on the specific enzyme involved [23]. Temperature increases generally accelerate reaction rates until enzyme denaturation occurs at elevated temperatures [23].

pH effects on enzymatic kinetics reflect the ionization states of critical amino acid residues within the catalytic triad [4]. The serine nucleophile, histidine base, and aspartate or glutamate stabilizer demonstrate pH-dependent activity profiles [24]. Optimal pH ranges for most serine hydrolases fall between 7.0 and 8.5, with significant activity reduction observed outside this range [4].

Allosteric regulation mechanisms contribute to the complexity of kinetic modeling for d-luciferin ethyl ester hydrolysis [4]. MAGL demonstrates conformational equilibria between active and inactive states that can be modulated by pH, temperature, and ligand binding [4]. These conformational changes affect both Km and Vmax parameters, necessitating more sophisticated kinetic models [4].

Cooperative binding effects emerge when multiple substrate molecules interact with individual enzyme molecules [25]. Long-range interactions between binding events can create positive or negative cooperativity that deviates from simple Michaelis-Menten kinetics [25]. These effects become particularly important at high substrate concentrations where multiple binding sites may be occupied simultaneously [25].

Product inhibition represents another complicating factor in kinetic modeling [20]. The accumulation of d-luciferin and ethyl alcohol products can inhibit the forward reaction through competitive or non-competitive mechanisms [20]. Reversible inhibition by products necessitates the inclusion of inhibition constants (Ki) in comprehensive kinetic models [20].

Enzyme inactivation mechanisms must be considered for long-term kinetic studies [23]. Suicide inhibition can occur when reactive intermediates formed during catalysis irreversibly modify the enzyme [23]. Thermal inactivation and oxidative damage also contribute to time-dependent loss of enzymatic activity [23].

Multi-enzyme systems require kinetic models that account for parallel and sequential reactions [26]. The hydrolysis of d-luciferin ethyl ester involves multiple enzymes with overlapping substrate specificities, creating complex reaction networks [1]. Systems biology approaches using differential equations and stochastic modeling provide frameworks for analyzing these multi-enzyme interactions [26].

Stochastic fluctuations in enzyme concentrations and substrate availability introduce noise into kinetic measurements [26]. Monte Carlo simulations and stochastic differential equations capture these random variations and provide more realistic models of enzymatic behavior in cellular environments [26].

The field theory approach to enzyme-substrate kinetics incorporates spatial heterogeneity and long-range interactions between enzyme binding events [26] [25]. This advanced modeling framework predicts power-law scaling relationships and correlation functions that describe the spatial and temporal organization of enzymatic activity [26] [25].

Parameter estimation methods for complex kinetic models require sophisticated statistical approaches [18]. Non-linear regression techniques using Levenberg-Marquardt algorithms provide optimal parameter fits for Michaelis-Menten and modified kinetic equations [18]. Bootstrap resampling and confidence interval calculations assess the reliability of kinetic parameter estimates [18].

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

308.02893460 g/mol

Monoisotopic Mass

308.02893460 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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